Keap1-Nrf2-IN-1
Overview
Description
Keap1-Nrf2-IN-1 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This interaction plays a crucial role in the regulation of the cellular response to oxidative stress. By inhibiting this interaction, this compound can modulate the Nrf2 pathway, which is involved in the expression of various cytoprotective genes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Keap1-Nrf2-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Keap1-Nrf2-IN-1 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of specific functional groups within the molecule and the reaction conditions used .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, can significantly impact the outcome of these reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
Keap1-Nrf2-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the Keap1-Nrf2 interaction and its role in oxidative stress response . In biology, it is used to investigate the cellular mechanisms underlying the regulation of cytoprotective genes . In medicine, this compound is being explored as a potential therapeutic agent for diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory diseases . In industry, it may be used in the development of new drugs and therapeutic strategies targeting the Keap1-Nrf2 pathway .
Mechanism of Action
Keap1-Nrf2-IN-1 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation via the ubiquitin-proteasome pathway . When this compound is present, it disrupts this interaction, leading to the stabilization and accumulation of Nrf2 in the nucleus . Nrf2 then binds to antioxidant response elements (ARE) in the promoter regions of target genes, activating their transcription and promoting the expression of cytoprotective proteins .
Comparison with Similar Compounds
Keap1-Nrf2-IN-1 is unique in its ability to specifically inhibit the Keap1-Nrf2 interaction. Similar compounds include other small molecule inhibitors of the Keap1-Nrf2 pathway, such as sulforaphane, curcumin, and resveratrol . These compounds also modulate the Nrf2 pathway but may have different mechanisms of action and varying degrees of specificity and potency .
List of Similar Compounds:- Sulforaphane
- Curcumin
- Resveratrol
- Brusatol
- Trigonelline
- ML385
Each of these compounds has its own unique properties and applications, making them valuable tools for studying the Keap1-Nrf2 pathway and developing new therapeutic strategies .
Properties
IUPAC Name |
(2S)-1-[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7S/c1-33-16-8-10-17(11-9-16)34(31,32)26(15-23(27)28)21-13-12-20(18-5-2-3-6-19(18)21)25-14-4-7-22(25)24(29)30/h2-3,5-6,8-13,22H,4,7,14-15H2,1H3,(H,27,28)(H,29,30)/t22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIZECUWKNXLCU-QFIPXVFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N4CCCC4C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N4CCC[C@H]4C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.